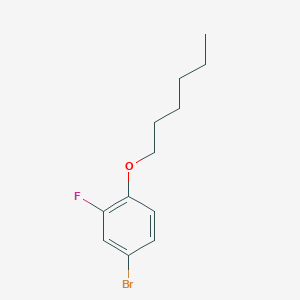
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring attached to a phenyl group, which is further connected to a piperidine ring with a hydroxyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an α,β-unsaturated ketone or aldehyde under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Piperidine Ring: The phenyl-pyrazole intermediate is then reacted with a piperidine derivative under conditions that promote nucleophilic substitution, leading to the formation of the piperidine ring.
Introduction of the Hydroxyl Group: Finally, the hydroxyl group is introduced at the third position of the piperidine ring through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyrazole ring using reducing agents like LiAlH4 or NaBH4.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced pyrazole derivatives.
Substitution: Introduction of various functional groups on the phenyl or piperidine rings.
Wissenschaftliche Forschungsanwendungen
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of various biological processes.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, while the piperidine ring can enhance the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(1H-pyrazol-1-yl)phenyl)piperidin-4-ol: Similar structure but with the hydroxyl group at the fourth position of the piperidine ring.
1-(4-(1H-pyrazol-1-yl)phenyl)piperidin-2-ol: Similar structure but with the hydroxyl group at the second position of the piperidine ring.
4-(1H-pyrazol-1-yl)phenylpiperidine: Lacks the hydroxyl group on the piperidine ring.
Uniqueness
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol is unique due to the specific positioning of the hydroxyl group on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Eigenschaften
Molekularformel |
C14H17N3O |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
1-(4-pyrazol-1-ylphenyl)piperidin-3-ol |
InChI |
InChI=1S/C14H17N3O/c18-14-3-1-9-16(11-14)12-4-6-13(7-5-12)17-10-2-8-15-17/h2,4-8,10,14,18H,1,3,9,11H2 |
InChI-Schlüssel |
WWUVNRPWZGICMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N3C=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Prop-2-yn-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8568027.png)
![Dimethyl [2-oxo-3-(thiophen-2-yl)propyl]phosphonate](/img/structure/B8568035.png)
![3-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B8568040.png)








![1-Chloro-3-[(prop-2-en-1-yl)oxy]propan-2-one](/img/structure/B8568119.png)

